

# Efficacy of Topoisomerase I Inhibitors in Melanoma Cell Lines

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Topoisomerase I (Top1) inhibitors have been shown to increase the sensitivity of patient-derived melanoma cell lines to T-cell-mediated cytotoxicity.[1][2] This effect is mediated by the protein TP53INP1.[1][2]

### **Quantitative Data Summary**

The following table summarizes the impact of Top1 inhibitors on the T-cell-mediated killing of various melanoma cell lines.



Cell Line	Treatment	Effect on T-cell Mediated Killing	Statistical Significance
Melanoma Cell Lines (n=7)	Top1 Inhibitors	Increased sensitivity to T-cell cytotoxicity	P < 0.001[1][2]
2549	TP53INP1 Overexpression	Increased susceptibility to T-cell cytotoxicity	P = 0.009[1][2]
2549	TP53INP1 Knockdown	Impeded T-cell killing of Top1 inhibitor- treated cells	P < 0.001[1][2]
2338	SN38 (1 μM)	Synergistically increased T-cell-mediated killing	Data not fully quantified in abstract[2]
Patient-derived melanoma cell lines	SN38 or Topotecan	Synergistically increased T-cell-mediated killing	Not specified in abstract[2]

## **Experimental Protocols**

The following methodologies were utilized to assess the efficacy of Top1 inhibitors in enhancing T-cell-mediated cancer cell killing.

High-Throughput Screening of Compounds: A high-throughput screen of 850 compounds was conducted using two pairs of melanoma patient-derived tumor cell lines and their autologous tumor-infiltrating lymphocytes (TILs).[1] The aim was to identify bioactive agents that could improve T-cell-mediated killing of tumor cells.[1]

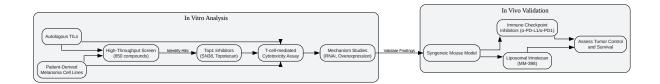
Mechanism of Action Studies: To identify the mechanism underlying the effect of Top1 inhibitors, researchers utilized RNA interference (RNAi), overexpression, and gene expression analyses.[1]

In Vitro T-cell-mediated Cytotoxicity Assays: Patient-derived melanoma cell lines were treated with Top1 inhibitors (SN38, the active metabolite of irinotecan, or Topotecan) prior to incubation with their autologous TILs to validate the screening results.[2]



In Vivo Studies: A syngeneic mouse model was used to assess the antitumor efficacy of a clinically relevant Top1 inhibitor, liposomal irinotecan (MM-398), in combination with immune checkpoint inhibitors ( $\alpha$ -PD-L1 or  $\alpha$ -PD1).[1]

# Visualizations Experimental Workflow

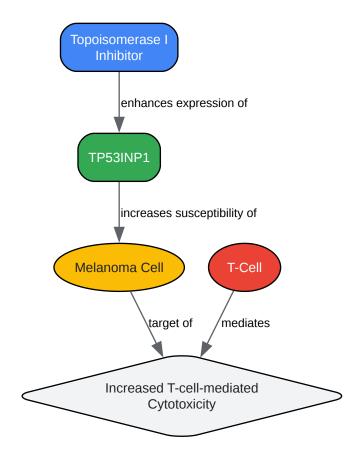


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Caption: Experimental workflow for evaluating Top1 inhibitor efficacy.

## **Signaling Pathway**





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Caption: Proposed signaling pathway for Top1 inhibitor-mediated cytotoxicity.

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#### References

- 1. The Effect of Topoisomerase I Inhibitors on the Efficacy of T-Cell-Based Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Topoisomerase I Inhibitors on the Efficacy of T-Cell-Based Cancer Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
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